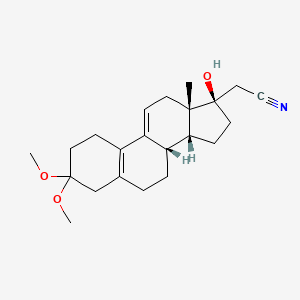

二甲氧基屈螺酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethoxy Dienogest is a derivative of Dienogest , which is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It has antiandrogenic properties .

Synthesis Analysis

The synthesis of Dienogest has been described in several patents . One method involves the conversion of ketal (3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one) to Dienogest in three steps . Another method describes a one-pot synthesis of Dienogest from 3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one, on treatment with dilute sulfuric acid .

Molecular Structure Analysis

The molecular formula of Dimethoxy Dienogest is C22H31NO3 . The molecular weight is 357.49 . The structure of Dienogest, from which Dimethoxy Dienogest is derived, includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system .

科学研究应用

Application in In Vitro Fertilization and Embryo Transfer (IVF-ET) Outcomes

Scientific Field

Reproductive Medicine

Summary of the Application

DNG is used as a pretreatment in IVF-ET procedures for patients with endometriosis .

Methods of Application

The study involved a comprehensive search for relevant publications on PubMed, Embase, Cochrane Library, Web of Science, CNKI, WanFang, and VIP . The primary outcomes included clinical pregnancy rate and live birth rate .

Results or Outcomes

The study found that DNG treatment exhibited similar effects to non-DNG treatment on either the primary or the secondary outcomes . However, the DNG group had a significantly greater clinical pregnancy rate than the non-hormonal treatment group .

Application in Endometriosis Surgery

Scientific Field

Gynecology

Summary of the Application

DNG is compared with GnRH-a for efficacy after endometriosis surgery .

Methods of Application

Patients with endometriosis were treated with either DNG or GnRH-a after surgery .

Results or Outcomes

The therapeutic effects of the two drugs were basically the same in patients with endometriosis . However, DNG was found to be better than GnRH-a in preventing postoperative recurrence .

Application in Ameliorating Quality of Life, Pain, and Intestinal Symptoms

Scientific Field

Gastroenterology

Summary of the Application

Long-term therapy with DNG is evaluated for its efficacy in ameliorating quality of life, pain, and intestinal symptoms of patients affected by rectosigmoid endometriosis .

Methods of Application

The study involved long-term administration of DNG .

Results or Outcomes

安全和危害

Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .

未来方向

Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .

属性

IUPAC Name |

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQICJYXLKNOT-MXEMCNAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxy Dienogest | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

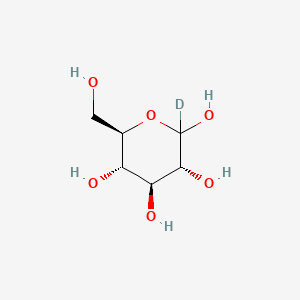

![D-[3-2H]Glucose](/img/structure/B1146262.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)